molecular formula C4H8ClN5 B13484118 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL

Cat. No.: B13484118
M. Wt: 161.59 g/mol
InChI Key: VXIIGGOGTRATJI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a tetrazole ring fused to a pyrazine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperazine derivative with a tetrazole precursor, followed by cyclization to form the fused ring system . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogenation steps to remove protecting groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in large-scale research and industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL is unique due to its specific ring fusion and the presence of a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C4H8ClN5

Molecular Weight

161.59 g/mol

IUPAC Name

5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine;hydrochloride

InChI

InChI=1S/C4H7N5.ClH/c1-2-9-4(3-5-1)6-7-8-9;/h5H,1-3H2;1H

InChI Key

VXIIGGOGTRATJI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=N2)CN1.Cl

Origin of Product

United States

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